molecular formula C13H13NS B3371495 2-Methyl-4-(phenylsulfanyl)aniline CAS No. 71300-13-5

2-Methyl-4-(phenylsulfanyl)aniline

Cat. No.: B3371495
CAS No.: 71300-13-5
M. Wt: 215.32 g/mol
InChI Key: MSHFAYZIPPSWHT-UHFFFAOYSA-N
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Description

2-Methyl-4-(phenylsulfanyl)aniline is an organic compound with the molecular formula C₁₃H₁₃NS It is characterized by a methyl group at the second position and a phenylsulfanyl group at the fourth position on an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-4-(phenylsulfanyl)aniline typically involves the following steps:

    Starting Materials: Aniline, methyl iodide, and thiophenol.

    Reaction Conditions: The synthesis begins with the nitration of aniline to form 2-nitroaniline. This is followed by the methylation of the nitro group using methyl iodide under basic conditions to yield 2-methyl-4-nitroaniline. Finally, the nitro group is reduced to an amine, and the phenylsulfanyl group is introduced via a nucleophilic aromatic substitution reaction with thiophenol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically forming sulfoxides or sulfones.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

    Substitution: It can participate in electrophilic and nucleophilic substitution reactions, particularly at the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under appropriate conditions.

Major Products:

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Various amine derivatives.

    Substitution Products: Halogenated, alkylated, or sulfonated derivatives.

Scientific Research Applications

2-Methyl-4-(phenylsulfanyl)aniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-4-(phenylsulfanyl)aniline depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The phenylsulfanyl group can influence the compound’s binding affinity and specificity, while the methyl group can affect its metabolic stability and solubility.

Comparison with Similar Compounds

    2-Methyl-4-(phenylthio)aniline: Similar structure but with a thioether linkage instead of a sulfanyl group.

    4-(Phenylsulfanyl)aniline: Lacks the methyl group at the second position.

    2-Methyl-4-(phenylsulfonyl)aniline: Contains a sulfonyl group instead of a sulfanyl group.

Uniqueness: 2-Methyl-4-(phenylsulfanyl)aniline is unique due to the presence of both a methyl and a phenylsulfanyl group, which can significantly influence its chemical reactivity and biological activity compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-methyl-4-phenylsulfanylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NS/c1-10-9-12(7-8-13(10)14)15-11-5-3-2-4-6-11/h2-9H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSHFAYZIPPSWHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)SC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801296349
Record name 2-Methyl-4-(phenylthio)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801296349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71300-13-5
Record name 2-Methyl-4-(phenylthio)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71300-13-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-4-(phenylthio)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801296349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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